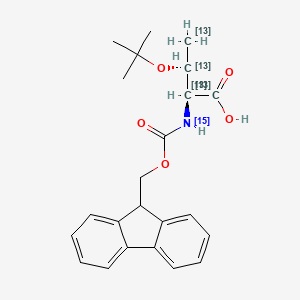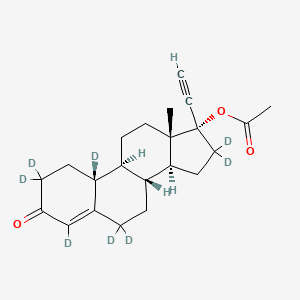
Norethindrone Acetate-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norethindrone Acetate-D8 is a deuterated form of Norethindrone Acetate, a synthetic progestin used in various hormonal therapies. The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in biological systems and studying its pharmacokinetics and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norethindrone Acetate typically involves several steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are mild, which reduces the formation of impurities and makes the process suitable for industrial production.
Industrial Production Methods
Industrial production of Norethindrone Acetate involves the same synthetic steps but on a larger scale. The process is optimized to ensure high overall conversion rates and minimal impurities, making it efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone.
Reduction: Reduces the ketone group back to a hydroxyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various hydroxyl and ketone derivatives of Norethindrone Acetate .
Aplicaciones Científicas De Investigación
Norethindrone Acetate-D8 is used extensively in scientific research, particularly in:
Chemistry: Studying the compound’s stability and reactivity.
Biology: Investigating its effects on cellular processes.
Medicine: Used in hormonal therapies for conditions like endometriosis and abnormal uterine bleeding.
Industry: Employed in the development of new pharmaceuticals and hormonal treatments.
Mecanismo De Acción
Norethindrone Acetate-D8 works by mimicking the actions of endogenous progesterone. It binds to progesterone receptors, leading to changes in gene expression that regulate the menstrual cycle and maintain pregnancy. The compound also suppresses ovulation by inhibiting the release of gonadotropins .
Comparación Con Compuestos Similares
Similar Compounds
- Levonorgestrel
- Etonogestrel
- Norethynodrel
Uniqueness
Norethindrone Acetate-D8 is unique due to its deuterium atoms, which make it particularly useful in pharmacokinetic studies. This isotopic labeling allows for precise tracking and analysis in biological systems, providing insights that are not possible with non-deuterated compounds .
Propiedades
Fórmula molecular |
C22H28O3 |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-13-methyl-3-oxo-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D |
Clave InChI |
IMONTRJLAWHYGT-XPHRWOMPSA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@@]4(C#C)OC(=O)C)([2H])[2H])C)[2H] |
SMILES canónico |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


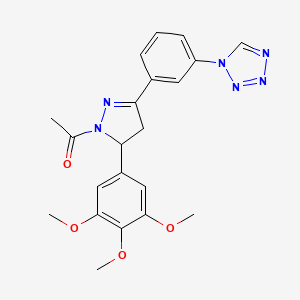
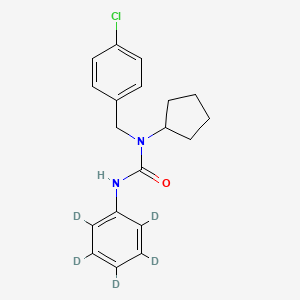
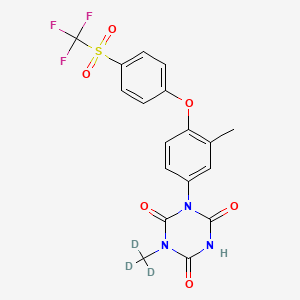

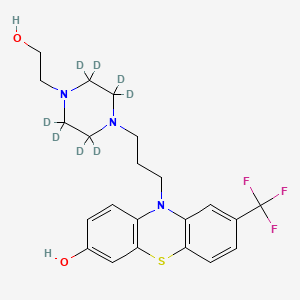

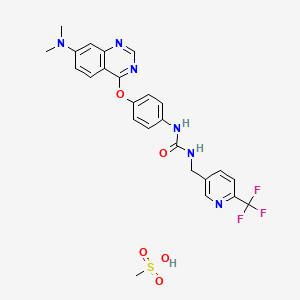
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

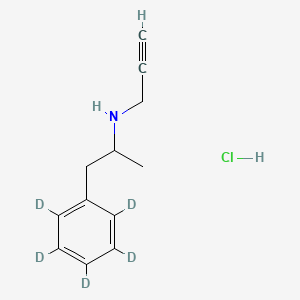
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)
